molecular formula C9H3F6NO B1413092 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile CAS No. 1806300-20-8

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

Cat. No.: B1413092
CAS No.: 1806300-20-8
M. Wt: 255.12 g/mol
InChI Key: CDLIZKMQVVQXTE-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups on a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting with the formation of the benzene ring and subsequent introduction of the trifluoromethyl and trifluoromethoxy groups. One common approach is the halogenation of benzene to form 2-(trifluoromethyl)benzonitrile, followed by trifluoromethylation and trifluoromethoxylation reactions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch processes, depending on the scale and desired purity. Advanced techniques such as catalytic processes and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: Employed in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile is unique due to its specific combination of trifluoromethyl and trifluoromethoxy groups. Similar compounds include:

  • 4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the trifluoromethoxy group.

  • 2-(Trifluoromethyl)benzonitrile: Lacks both trifluoromethoxy and fluorine atoms on the benzene ring.

  • 4-(Trifluoromethoxy)benzonitrile: Similar structure but lacks the trifluoromethyl group.

Properties

IUPAC Name

4-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO/c10-8(11,12)7-3-6(17-9(13,14)15)2-1-5(7)4-16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLIZKMQVVQXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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